molecular formula C5H3Cl2F3N4 B8639446 2,4-Dichloro-6-(2,2,2-trifluoroethylamino)-s-triazine

2,4-Dichloro-6-(2,2,2-trifluoroethylamino)-s-triazine

Cat. No.: B8639446
M. Wt: 247.00 g/mol
InChI Key: GUHJUSRSNANUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-(2,2,2-trifluoroethylamino)-s-triazine is a useful research compound. Its molecular formula is C5H3Cl2F3N4 and its molecular weight is 247.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3Cl2F3N4

Molecular Weight

247.00 g/mol

IUPAC Name

4,6-dichloro-N-(2,2,2-trifluoroethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H3Cl2F3N4/c6-2-12-3(7)14-4(13-2)11-1-5(8,9)10/h1H2,(H,11,12,13,14)

InChI Key

GUHJUSRSNANUQP-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)NC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

166 g (0.9 mol) of cyanuric chloride were dissolved in 1 liter of warm acetone, the solution was filtered off from the small quantity of insoluble substance, and a solution of 90 g (0.9 mol) of 2,2,2-trifluoroethylamine in 101 g (1.0 mol) of triethylamine was added dropwise at 0° to 5° C., while stirring and cooling with ice. The mixture was stirred for some time, approx. 1 liter of water was added, and the crystals which had formed were filtered off under suction. After the product had been dried, 100 g (=45% of theory) of 2,4-dichloro-6-(2,2,2-trifluoroethylamino)-s-triazine of melting point 115° to 118° C. were obtained.
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

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